molecular formula C16H18N2O5 B13414253 Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate

Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate

Cat. No.: B13414253
M. Wt: 318.32 g/mol
InChI Key: PURWBDHLEYHRLU-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methyl-5-pyridin-3yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester is a heterocyclic compound that serves as a useful intermediate in the synthesis of pyridylpyrrole derivatives. This compound is characterized by its complex structure, which includes both pyridine and pyrrole rings, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methyl-5-pyridin-3yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Esterification: The final step involves esterification to introduce the diethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methyl-5-pyridin-3yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of diol derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-Hydroxy-1-methyl-5-pyridin-3yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-5-pyridin-3yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-methyl-5-pyridin-3yl-1H-pyrrole-2,4-dicarboxylic Acid: Lacks the diethyl ester groups but shares a similar core structure.

    5-Hydroxy-6-methylpyridine-3,4-dicarboxylic Acid Diethyl Ester: Another pyridine derivative with similar functional groups.

Uniqueness

3-Hydroxy-1-methyl-5-pyridin-3yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester is unique due to its combination of pyridine and pyrrole rings, along with the presence of both hydroxyl and ester functional groups. This combination provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

diethyl 3-hydroxy-1-methyl-5-pyridin-3-ylpyrrole-2,4-dicarboxylate

InChI

InChI=1S/C16H18N2O5/c1-4-22-15(20)11-12(10-7-6-8-17-9-10)18(3)13(14(11)19)16(21)23-5-2/h6-9,19H,4-5H2,1-3H3

InChI Key

PURWBDHLEYHRLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CN=CC=C2

Origin of Product

United States

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